1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole
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Overview
Description
1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 1H-pyrazole with sec-butyl bromide and ethoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxymethyl or sec-butyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole compounds.
Substitution: Substituted pyrazole derivatives with new functional groups.
Scientific Research Applications
1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved would vary based on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-sec-butyl-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of an ethoxymethyl group.
1-sec-butyl-3-(methoxymethyl)-1H-pyrazole: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
1-sec-butyl-3-(hydroxymethyl)-1H-pyrazole: Similar structure but with a hydroxymethyl group instead of an ethoxymethyl group.
Uniqueness
1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole is unique due to the presence of both sec-butyl and ethoxymethyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
1-butan-2-yl-3-(ethoxymethyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-4-9(3)12-7-6-10(11-12)8-13-5-2/h6-7,9H,4-5,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKMIWVIAWYYQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=CC(=N1)COCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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